molecular formula C10H8BrFN2S B13319499 N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine

Cat. No.: B13319499
M. Wt: 287.15 g/mol
InChI Key: CQHWDVMTMRESFC-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at position 6 and a 4-bromothiophen-2-ylmethyl group at the amine position. This structure combines electron-withdrawing (Br, F) and aromatic (thiophene, pyridine) moieties, which may influence its electronic properties, solubility, and biological activity. The compound has been cataloged as a research chemical by CymitQuimica (Ref: 10-F715593) but is currently discontinued .

Properties

Molecular Formula

C10H8BrFN2S

Molecular Weight

287.15 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine

InChI

InChI=1S/C10H8BrFN2S/c11-7-4-8(15-6-7)5-13-10-3-1-2-9(12)14-10/h1-4,6H,5H2,(H,13,14)

InChI Key

CQHWDVMTMRESFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Pyridine Moieties

(a) N-Alkenyl-6-fluoropyridin-2-amines
  • Example : Allyl-(6-fluoro-pyridin-2-yl)-amine and N-(but-3-enyl)-6-fluoropyridin-2-amine
  • Key Differences : These compounds replace the 4-bromothiophen-2-ylmethyl group with alkenyl chains.
  • Synthesis : Prepared via reactions of 2,6-difluoropyridine with primary amines, yielding 7–15% due to competing side reactions .
  • Significance : Lower synthetic yields compared to the target compound (specific data unavailable) suggest challenges in introducing bulky substituents.
(b) (E)-1-((4-Bromothiophen-2-yl)methylene)thiosemicarbazide (L2)
  • Structure : Features a 4-bromothiophene group linked to a thiosemicarbazide backbone.
  • Activity : In Pd(II) and Pt(II) complexes, L2 showed moderate anticancer activity (IC₅₀ = 12–35 µM), with bromine positioning (4- vs. 5-) impacting DNA binding and cytotoxicity .

Pyrimidine-Based Analogues

(a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Structure : Pyrimidine core with fluorophenyl and methoxyphenyl substituents.
  • Crystallography : Dihedral angles between pyrimidine and aryl rings range from 12.0° to 86.1°, influencing molecular planarity and packing. Intramolecular N–H⋯N hydrogen bonds stabilize the structure .
  • Comparison : The target compound’s pyridine-thiophene system may exhibit less conformational rigidity than pyrimidine derivatives, affecting bioavailability.
(b) 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine
  • Spectroscopy : IR peaks at 3434 cm⁻¹ (NH₂) and 1624 cm⁻¹ (C=N); NMR signals for NH₂ at δ 5.29 ppm.
  • Activity : Demonstrates moderate antimicrobial activity, attributed to fluorine’s electronegativity enhancing membrane penetration .
  • Comparison : Fluorine in the target compound’s pyridine ring may similarly improve pharmacokinetic properties.

Halogen-Substituted Heterocycles

(a) 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine
  • Structure: Contains brominated pyridine and thienodioxane groups.
  • Comparison : The target compound’s single bromine atom on thiophene may offer better solubility than di-brominated analogues.
(b) (S)-6-Chloro-N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine
  • Structure : Chlorine and fluorine substituents on pyridine and phenyl groups.
  • Synthesis : Guides exist for its synthetic route, emphasizing SNAr reactions for halogen incorporation .
  • Comparison : Replacing Cl with Br in the target compound may increase steric bulk and alter binding affinity.

Data Tables

Table 2: Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Features
Target Compound Not reported Not reported Discontinued, limited data
4-(4-Morpholinophenyl)pyrimidin-2-amine 3434 (NH₂) 5.29 (NH₂) NH₂ signals indicate H-bonding

Research Implications

  • Synthetic Challenges : Evidence suggests that introducing bulky substituents (e.g., bromothiophene) may require optimized conditions to improve yields .
  • Structure-Activity Relationships : Bromine at position 4 of thiophene (vs. 5) and fluorine on pyridine may synergistically enhance electronic effects and target binding .
  • Future Directions : Crystallographic studies of the target compound could elucidate conformational preferences, while in vitro assays may validate predicted bioactivity.

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine, with the CAS number 1339240-51-5, is a compound that has garnered attention due to its potential biological activities linked to its unique chemical structure. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C10_{10}H8_{8}BrFN2_{2}S
  • Molecular Weight : 287.15 g/mol
  • Structural Elements : A brominated thiophene ring and a fluorinated pyridine moiety, which may contribute to its biological effects.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-BromoanilineC6_6H6_6BrNSimple amine structure without heterocycles
6-Bromo-pyridin-2-aminesC6_6H5_5BrNLacks thiophene; focuses on pyridine derivatives
5-FluorothiopheneC4_4H3_3FOSContains sulfur but lacks amine functionality
(4-Bromothiophen-2-yl)methanamineC9_9H9_9BrSSimilar thiophene structure but without pyridine

This table illustrates that the combination of both thiophene and pyridine functionalities, along with halogen substitutions, may lead to distinct biological activities.

Biological Activity

Research indicates that compounds featuring thiophene and pyridine moieties often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms similar to those observed in other derivatives with similar structures. For example, a related compound demonstrated potent inhibitory activity against human myelodysplastic syndrome cell lines and induced apoptosis in cancer cells .
  • Enzyme Inhibition : The compound's structural components suggest potential interactions with various biological targets, including enzymes involved in cancer progression. Studies on similar compounds have shown that they can act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Similar compounds have exhibited favorable absorption and distribution characteristics in animal models .

Case Study 1: Antitumor Efficacy

A study involving a series of benzamide derivatives similar to this compound revealed promising results in vitro and in vivo. The compound (S)-17b showed significant antitumor activity against SKM-1 xenograft models, indicating that structural modifications can enhance biological efficacy .

Research highlights that compounds with similar structures can induce G1 cell cycle arrest and apoptosis through HDAC inhibition. This mechanism is critical for developing new therapeutic agents targeting cancer cells .

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